

Electron Ionization Mass Spectrum of 3,3-Dimethylundecane: A Technical Guide

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Compound of Interest

Compound Name: 3,3-Dimethylundecane

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This technical guide provides an in-depth analysis of the electron ionization mass spectrum of **3,3-dimethylundecane**. It details the characteristic fragmentation patterns, presents the mass spectral data, outlines a typical experimental protocol for obtaining such spectra, and visualizes the primary fragmentation pathways. This information is crucial for the structural elucidation and identification of this compound in complex mixtures.

Introduction to Electron Ionization Mass Spectrometry of Alkanes

Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. For alkanes, the molecular ion peak (M^+) is often of low abundance or even absent, as the C-C bonds readily cleave. The fragmentation of branched alkanes, such as **3,3-dimethylundecane**, is particularly informative as cleavage is favored at the points of branching due to the formation of more stable secondary and tertiary carbocations. The resulting mass spectrum is a characteristic fingerprint of the molecule's structure.

Mass Spectral Data of 3,3-Dimethylundecane

The electron ionization mass spectrum of **3,3-dimethylundecane** ($C_{13}H_{28}$, Molecular Weight: 184.36 g/mol) is characterized by a series of fragment ions. While a complete spectrum with

the relative intensities of all ions is not publicly available, the most significant peaks have been identified through the NIST Mass Spectrometry Data Center.[\[1\]](#) The table below summarizes the most abundant fragment ions observed.

m/z (Mass-to-Charge Ratio)	Proposed Fragment Ion	Relative Intensity
71	[C5H11] ⁺	Top Peak
43	[C3H7] ⁺	2nd Highest
57	[C4H9] ⁺	3rd Highest

Interpretation of the Fragmentation Pattern

The fragmentation of **3,3-dimethylundecane** is driven by the stability of the resulting carbocations. The quaternary carbon at the 3-position is the most likely site for initial C-C bond cleavage.

The formation of the observed major fragments can be rationalized as follows:

- m/z 71 ([C5H11]⁺): This is the base peak in the spectrum and corresponds to the loss of a C8H17 radical from the molecular ion. This is a highly favored fragmentation as it results in a stable tertiary carbocation. Cleavage of the C3-C4 bond leads to the formation of this ion.
- m/z 43 ([C3H7]⁺): This prominent fragment likely corresponds to the isopropyl cation, [CH(CH₃)₂]⁺, or the n-propyl cation, [CH₂CH₂CH₃]⁺. Its formation involves cleavage and rearrangement reactions.
- m/z 57 ([C4H9]⁺): This fragment is characteristic of a butyl cation, most likely the stable tert-butyl cation, [(CH₃)₃C]⁺, which can be formed through cleavage of the C2-C3 bond with subsequent rearrangement, or other fragmentation pathways.

The molecular ion peak at m/z 184 is expected to be of very low abundance or absent, which is typical for branched alkanes.

Experimental Protocol for Electron Ionization Mass Spectrometry

The following provides a generalized experimental protocol for obtaining an electron ionization mass spectrum of a volatile, nonpolar compound like **3,3-dimethylundecane**, typically using a gas chromatograph coupled to a mass spectrometer (GC-MS).

4.1. Sample Preparation

The sample containing **3,3-dimethylundecane** is dissolved in a volatile organic solvent (e.g., hexane or dichloromethane) to a concentration suitable for GC-MS analysis (typically in the ppm range).

4.2. Gas Chromatography (GC)

- **Injector:** A small volume of the sample solution (e.g., 1 μ L) is injected into the heated injector port of the gas chromatograph, where it is vaporized.
- **Column:** The vaporized sample is carried by an inert carrier gas (e.g., helium) through a capillary column (e.g., a 30 m column with a nonpolar stationary phase like DB-5ms). The column is housed in an oven with a programmable temperature ramp to separate the components of the mixture based on their boiling points and interactions with the stationary phase.
- **Interface:** The outlet of the GC column is interfaced with the ion source of the mass spectrometer.

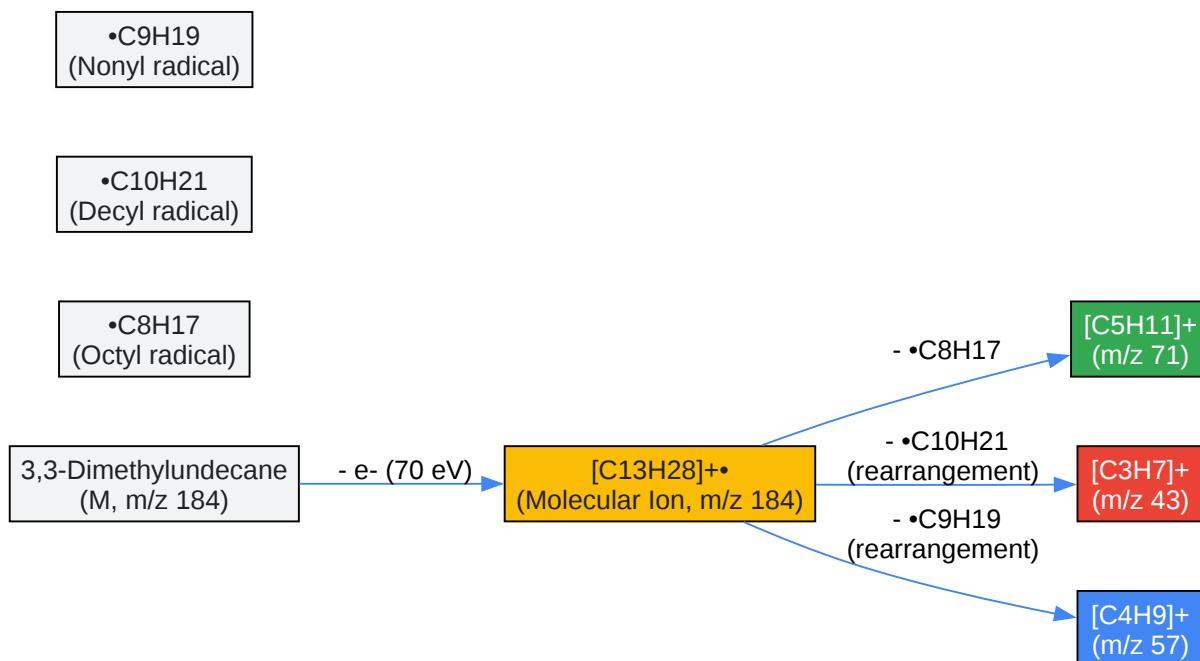
4.3. Mass Spectrometry (MS)

- **Ion Source:** The separated molecules eluting from the GC column enter the electron ionization source. Here, they are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion ($M+\bullet$).
- **Fragmentation:** The molecular ions, being energetically unstable, undergo fragmentation to produce a variety of smaller, positively charged ions and neutral radicals.

- Mass Analyzer: The positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates the ions based on their mass-to-charge ratio (m/z).
- Detector: The separated ions are detected, and their abundance is recorded.
- Data System: A computer records the m/z values and their corresponding intensities to generate the mass spectrum.

Visualization of Fragmentation Pathways

The logical relationships in the primary fragmentation of **3,3-dimethylundecane** can be visualized using the following diagram.



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Caption: Primary fragmentation pathways of **3,3-dimethylundecane** in EI-MS.

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References

- 1. 3,3-Dimethylundecane | C13H28 | CID 28470 - PubChem [pubchem.ncbi.nlm.nih.gov]
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